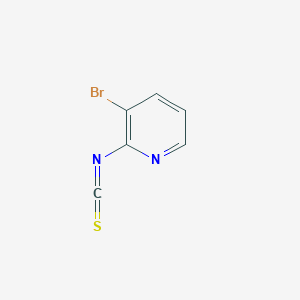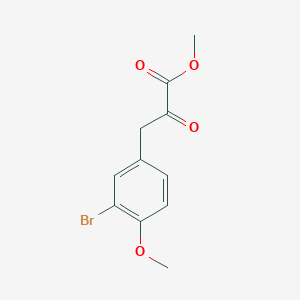
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with significant biological and chemical relevance.
Uniqueness
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H13ClN2O2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
ethyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h5H,2-4H2,1H3,(H2,8,9);1H |
InChI-Schlüssel |
ZUVMJZPDNSBTOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)






![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)


![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)

